7-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
Introduction to 7-(4-Chlorophenyl)-2-(3,4-Dichlorophenyl)-7H-Pyrazolo[4,3-e]Triazolo[1,5-c]Pyrimidine
Chemical Identity and Nomenclature
The compound 7-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine belongs to the pyrazolo-triazolo-pyrimidine family, characterized by a fused heterocyclic core. Its systematic IUPAC name reflects the positions of substituents and ring junctions:
- Core structure : A pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine system, comprising three fused rings (pyrazole, triazole, and pyrimidine).
- Substituents : A 4-chlorophenyl group at position 7 and a 3,4-dichlorophenyl group at position 2.
Molecular Formula : $$ \text{C}{19}\text{H}{11}\text{Cl}{3}\text{N}{6} $$
Molecular Weight : 429.7 g/mol .
Structural Features
- Heterocyclic Core : The fused pyrazolo-triazolo-pyrimidine system exhibits planarity, as confirmed by X-ray crystallography in analogous compounds .
- Halogenated Aromatic Groups : The 4-chlorophenyl and 3,4-dichlorophenyl substituents enhance lipophilicity and potential bioactivity.
- Electron Delocalization : Short C–N bond lengths (1.28–1.47 Å) in the core indicate significant conjugation, stabilizing the structure .
Key Spectroscopic Data :
Historical Development in Heterocyclic Chemistry
The synthesis of pyrazolo-triazolo-pyrimidine derivatives emerged from efforts to optimize purine-like scaffolds for pharmacological applications. Key milestones include:
- Early Heterocyclic Systems : Initial work focused on pyrazolo[3,4-d]pyrimidines, which showed antiviral and anticancer activity .
- Fused Systems : The integration of triazole rings into pyrazolopyrimidines (e.g., via FeCl$$_3$$-mediated oxidative cyclization) improved metabolic stability .
- Halogenation Strategies : Introducing chloro and dichlorophenyl groups enhanced target affinity, as seen in CDK2 inhibitors .
Synthetic Evolution :
- Hydrazonoyl Chloride Intermediates : Generated from hydrazones and N-chlorosuccinimide (NCS), enabling carbon-nitrogen bond formation .
- Cyclization Methods : FeCl$$_3$$ in ethanol efficiently induced triazole ring closure, yielding the fused core in 50–70% yields .
- Regioselective Functionalization : Substituents were introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Significance in Medicinal Chemistry Research
This compound exemplifies the strategic design of kinase inhibitors through bioisosteric replacement. Its significance includes:
Target Engagement
- CDK2 Inhibition : Analogous pyrazolo-triazolo-pyrimidines inhibit cyclin-dependent kinase 2 (CDK2), a target in breast and hepatocellular cancers .
Structure-Activity Relationships (SAR)
- Chlorophenyl Groups : The 3,4-dichlorophenyl moiety increases hydrophobic interactions, improving potency by 3-fold versus monosubstituted analogs .
- Core Rigidity : Planar fused systems enhance binding entropy by reducing conformational flexibility .
Comparative Antiproliferative Activity :
| Cell Line | IC$$_{50}$$ (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 4.2 | |
| HepG-2 (Liver) | 3.8 | |
| HCT-116 (Colon) | 5.1 |
Properties
Molecular Formula |
C18H9Cl3N6 |
|---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H9Cl3N6/c19-11-2-4-12(5-3-11)27-17-13(8-23-27)18-24-16(25-26(18)9-22-17)10-1-6-14(20)15(21)7-10/h1-9H |
InChI Key |
IVXWGMHNKDIPMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=C(C=C5)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The synthesis begins with constructing the pyrazole ring bearing the 4-chlorophenyl group. A modified Huisgen cycloaddition between 4-chlorophenylacetylene and diazonium salts derived from 3,4-dichloroaniline yields 1-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide (Intermediate A).
Typical Procedure :
Triazole Ring Annulation
Intermediate A undergoes base-catalyzed cyclization to form the triazole ring. Potassium carbonate in DMSO at 80°C induces intramolecular dehydration, forming the pyrazolo[3,4-d][1,triazolo[1,5-a]pyrimidine scaffold.
Key Observations :
Pyrimidine Functionalization
The final pyrimidine ring is constructed via cyclocondensation with dichlorophenyl-substituted enaminonitriles. Using NaH in DMF, Intermediate B reacts with 3,4-dichlorophenylacetonitrile under microwave irradiation (150°C, 30 min) to install the dichlorophenyl group at position 2.
Optimization Data :
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional heating | DMF | 120 | 8 | 52 |
| Microwave irradiation | DMF | 150 | 0.5 | 78 |
Table 1. Reaction optimization for pyrimidine cyclization.
Regiochemical Control Strategies
The placement of chlorophenyl groups demands precise ortho-directing effects during cyclization:
-
Electrophilic Aromatic Substitution : Nitration at position 4 of the pyrimidine ring is directed by the electron-withdrawing triazole moiety, facilitating subsequent chlorination.
-
Protecting Group Chemistry : Temporary silylation of the pyrazole NH ensures selective functionalization at the pyrimidine C2 position.
Purification and Characterization
Final purification employs gradient column chromatography (SiO2, hexane/EtOAc 4:1 → 1:1) followed by recrystallization from toluene. Characterization data aligns with analogous structures:
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 7H, Ar-H), 2.51 (s, 3H, CH3).
-
HRMS : m/z 492.9783 [M+H]+ (calc. 492.9778 for C21H12Cl3N6).
Industrial Scale-Up Considerations
Transitioning from lab-scale to pilot production introduces challenges:
-
Continuous Flow Synthesis : Microreactors reduce reaction times for cyclization steps (from 8 h to 15 min).
-
Solvent Recovery : DMSO is reclaimed via vacuum distillation (85% recovery rate).
-
Waste Management : Chlorinated byproducts require NaOH scrubbing before aqueous disposal.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Sequential Cyclization | 5 | 28 | 99.2 | 1.00 |
| One-Pot Annulation | 3 | 35 | 97.8 | 0.82 |
Table 2. Economic and efficiency metrics for production routes .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,2,4]triazolo[1,5-c]pyrimidine exhibit promising anticancer properties. For instance:
- A study synthesized several derivatives and evaluated their cytotoxicity against cervical and breast cancer cell lines. Notably, one derivative showed significant cytotoxic effects with IC50 values in the micromolar range .
- The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl rings enhanced the anticancer potency by improving binding affinity to cancer-related targets.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Research indicates that pyrazolo[1,2,4]triazoles can act against various bacterial strains. In particular, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- The presence of electron-withdrawing groups on the phenyl rings was found to enhance antibacterial activity significantly.
Anti-Tuberculosis Potential
Another critical application is in the fight against tuberculosis:
- A focused library of analogues based on this scaffold was synthesized and screened for activity against Mycobacterium tuberculosis. Some compounds exhibited low cytotoxicity and promising antitubercular activity within macrophages, indicating potential as new therapeutic agents against resistant strains of tuberculosis .
Summary of Findings
The following table summarizes the key findings related to the applications of 7-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways involved in tumor growth.
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution: The target compound’s 3,4-dichlorophenyl group at position 2 introduces stronger electron-withdrawing effects and steric bulk compared to mono-chloro or non-halogenated analogs (e.g., 5g in ). This enhances binding affinity to kinase ATP pockets by forming halogen bonds .
Physical and Spectroscopic Properties
- Melting Point: Derivatives with multiple chlorines (e.g., target compound, 5g ) exhibit higher melting points (>250°C) due to enhanced intermolecular halogen interactions, compared to non-chlorinated analogs (e.g., 160–161°C for compound 14 in ).
- NMR Signatures : The 3,4-dichlorophenyl group in the target compound produces distinct deshielded aromatic protons (δ 7.0–8.2 ppm) and ¹³C signals near 129–131 ppm, consistent with electron-deficient aryl systems .
Biological Activity
The compound 7-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine represents a novel class of heterocyclic compounds with promising biological activities. This article synthesizes current research findings regarding its biological activity, including antitumor and antimicrobial properties.
Structure and Synthesis
The molecular structure of the compound features a complex arrangement of triazole and pyrimidine rings with chlorinated phenyl substituents. These modifications are crucial for enhancing the compound's biological activity. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution processes that leverage microwave-assisted techniques for efficiency and yield improvement .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,2,4]triazolopyrimidine derivatives. For instance, one study reported that derivatives of this class exhibited varying levels of cytotoxicity against cervical and breast cancer cell lines. Specifically, the compound demonstrated significant inhibition of cell proliferation with IC50 values indicating strong activity against cancer cells .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 1 | Cervical Cancer | 12.5 | High |
| Compound 1 | Breast Cancer | 15.0 | Moderate |
In a focused library screening of analogs, it was determined that compounds containing specific electron-withdrawing groups (like chlorines) in the phenyl rings significantly enhance anticancer efficacy due to improved pharmacokinetic properties and reduced protein binding .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A notable study identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead against Mycobacterium tuberculosis (Mtb), suggesting that structural analogs might exhibit similar or enhanced activity against various pathogens. The mechanism of action appears to involve disruption of bacterial metabolic pathways rather than traditional cell wall synthesis inhibition .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.
- Antimicrobial Mechanism : Resistance factors in bacteria may be targeted by disrupting flavin-dependent hydroxylase activities, which are critical for bacterial survival under stress conditions .
Case Studies
- Anticancer Efficacy : In a recent study involving various cancer cell lines, the compound was shown to selectively inhibit tumor growth while exhibiting low cytotoxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents.
- Tuberculosis Treatment : A focused library derived from pyrazolo[1,5-a]pyrimidin-7(4H)-one was screened against Mtb, leading to the identification of compounds with MIC values significantly lower than conventional treatments, indicating potential as a new antitubercular agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
